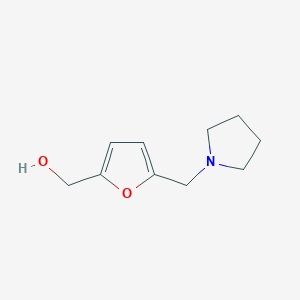

5-(1-Pyrrolidinylmethyl)-2-furanmethanol

Description

Historical Context and Evolution of Furan (B31954) Chemistry

The study of furan chemistry originates in the late 18th century. The name "furan" is derived from the Latin word "furfur," meaning bran, from which the first furan derivative was identified. chemspider.combldpharm.comevitachem.com The inaugural discovery in this class was 2-furoic acid, prepared by Carl Wilhelm Scheele in 1780. chemspider.combldpharm.comhmdb.ca Another pivotal compound, furfural, was reported by Johann Wolfgang Döbereiner in 1831. chemspider.combldpharm.com Furan itself was first synthesized by Heinrich Limpricht in 1870. chemspider.combldpharm.comevitachem.com

Initially derived from agricultural sources like corn cobs and oat hulls, furan chemistry has evolved significantly. chemspider.comepa.gov The aromatic nature of the furan ring, a five-membered heterocycle containing one oxygen atom, underpins its unique reactivity and has been a subject of extensive study. bldpharm.comevitachem.com This aromaticity is due to the delocalization of one of the oxygen atom's lone electron pairs into the ring, creating a stable 4n+2 pi electron system according to Hückel's rule. bldpharm.comevitachem.com The progression of synthetic methodologies throughout the 20th and 21st centuries has expanded the family of furan derivatives, enabling the creation of complex molecules for diverse scientific applications.

Table 1: Key Milestones in the History of Furan Chemistry

| Year | Discovery | Researcher(s) |

|---|---|---|

| 1780 | First preparation of a furan derivative, 2-furoic acid. chemspider.combldpharm.comhmdb.ca | Carl Wilhelm Scheele |

| 1831 | Reporting of furfural, another key furan derivative. chemspider.combldpharm.com | Johann Wolfgang Döbereiner |

| 1870 | First synthesis of the parent compound, furan. chemspider.combldpharm.comevitachem.com | Heinrich Limpricht |

| 1901 | Discovery of the structure of furfural. hmdb.ca | Carl Harries |

Significance of Substituted Furan Scaffolds in Modern Chemical Science

The furan scaffold is a fundamental structural motif in a vast array of chemical compounds, leading to its significant role in medicinal chemistry and materials science. hmdb.cathegoodscentscompany.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological targets like enzymes and receptors. ncats.io This property, combined with its aromaticity which confers stability, makes the furan nucleus a privileged scaffold in drug design. ncats.io

Substituted furan derivatives have been investigated for a wide spectrum of biological activities. hmdb.cathegoodscentscompany.com Research has demonstrated their potential as antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, and anticancer agents. hmdb.cathegoodscentscompany.combldpharm.com The versatility of the furan ring allows for simple modifications with different functional groups, enabling the synthesis of diverse derivatives with tailored properties. ncats.io This adaptability has made furan-containing compounds integral to the development of new therapeutic agents and functional materials. ncats.iobldpharm.com

Overview of 2-Furanmethanol Derivatives in Research and Development

2-Furanmethanol, commonly known as furfuryl alcohol, is a primary alcohol and a key derivative of furan. mdpi.comnih.gov It is industrially produced via the hydrogenation of furfural, which is derived from biomass like corncobs, making it a "green chemical." mdpi.comresearchgate.net Furfuryl alcohol itself is a versatile chemical intermediate used in the synthesis of resins, adhesives, and coatings. mdpi.comnist.gov

The academic interest in 2-furanmethanol derivatives stems from their broad utility and the potential to create more complex molecules. The hydroxymethyl group at the 2-position can be a site for further chemical modification. mdpi.com For example, hydrogenation can produce tetrahydrofurfuryl alcohol, a valuable solvent, while polymerization leads to the formation of furan resins used in composites and cements. mdpi.comnist.gov

Furthermore, substitution at the 5-position of the 2-furanmethanol ring has led to the development of compounds with specific applications. For instance, 5-methylfurfuryl alcohol is a furan derivative with a methyl group at the 5-position and a hydroxymethyl group at the 2-position, serving as an intermediate in the synthesis of various chemicals. echemcom.com The synthesis of compounds like 5-hydroxymethyl-2-vinylfuran highlights the strategic use of the 2-furanmethanol scaffold to build molecules for materials science. mdpi.com The study of these derivatives is crucial for advancing fine chemical synthesis and developing new bio-based materials. researchgate.net

Table 2: Examples of 2-Furanmethanol Derivatives in R&D

| Compound Name | Substitution at C5-Position | Significance/Application Area |

|---|---|---|

| 2-Furanmethanol (Furfuryl Alcohol) | Hydrogen | Monomer for resins, chemical intermediate. mdpi.com |

| Tetrahydrofurfuryl alcohol | (Hydrogenated ring) | Solvent in pharmaceutical industry. researchgate.net |

| 5-Methylfurfuryl alcohol | Methyl group (-CH3) | Intermediate in the production of pharmaceuticals and fragrances. echemcom.com |

| 5-Hydroxymethyl-2-vinylfuran | Vinyl group (-CH=CH2) | Synthesized for potential applications in polymer chemistry. mdpi.com |

Academic Research Landscape of 5-Substituted-2-furanmethanol Compounds

The academic research landscape for 5-substituted-2-furanmethanol compounds is diverse, with significant focus on derivatives like 5-hydroxymethylfurfural (B1680220) (HMF), which can be catalytically converted from biomass. These compounds are seen as key platform chemicals for producing biofuels and bio-based polymers. Research into compounds such as 5-methylfurfuryl alcohol and others has explored their synthesis from biomass-derived feedstocks and their potential as antioxidants and antimicrobial agents. echemcom.com

In contrast, the specific compound 5-(1-Pyrrolidinylmethyl)-2-furanmethanol appears to have a very limited presence in academic literature. A review of available scientific databases indicates that very few articles have been published on this particular molecule. hmdb.ca It is classified as an aralkylamine, which are alkylamines where the alkyl group is substituted by an aromatic group. hmdb.ca While its constituent parts—the furan ring and the pyrrolidine (B122466) motif—are common in pharmacologically active compounds, their specific combination in this structure has not been the subject of extensive published research. The available information is largely confined to chemical databases and supplier catalogs, which provide basic physicochemical data but lack detailed studies on its synthesis, reactivity, or potential applications.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2 chemspider.com |

| Molecular Weight | 181.23 g/mol chemspider.com |

| CAS Number | 61481-02-5 chemspider.com |

| Synonyms | [5-(Pyrrolidin-1-ylmethyl)furan-2-yl]methanol, 2-Furanmethanol, 5-(1-pyrrolidinylmethyl)- chemspider.com |

| Chemical Class | Aralkylamine hmdb.ca |

Structure

3D Structure

Properties

CAS No. |

61481-02-5 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methanol |

InChI |

InChI=1S/C10H15NO2/c12-8-10-4-3-9(13-10)7-11-5-1-2-6-11/h3-4,12H,1-2,5-8H2 |

InChI Key |

POLAFJCRVYXYDM-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CC2=CC=C(O2)CO |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(O2)CO |

Other CAS No. |

61481-02-5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 1 Pyrrolidinylmethyl 2 Furanmethanol and Its Analogues

Comprehensive Analysis of Direct Synthetic Pathways to 5-(1-Pyrrolidinylmethyl)-2-furanmethanol

The most direct and efficient route to this compound involves the aminomethylation of 2-furanmethanol. This transformation is typically achieved through a Mannich-type reaction, which allows for the introduction of an aminomethyl group onto the furan (B31954) ring.

Mannich-Type Reaction Paradigms in Furan Functionalization

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a C-C bond via the addition of a resonance-stabilized carbanion to an iminium ion. In the context of furan chemistry, this reaction provides a powerful tool for the introduction of nitrogen-containing substituents. The synthesis of this compound exemplifies a classic Mannich reaction, where 2-furanmethanol acts as the nucleophile, formaldehyde (B43269) provides the methylene (B1212753) bridge, and pyrrolidine (B122466) serves as the amine component.

The general mechanism involves the in-situ formation of the Eschenmoser salt precursor, a highly reactive iminium ion, from the reaction of formaldehyde and pyrrolidine. The electron-rich furan ring of 2-furanmethanol then attacks this electrophilic species, leading to the desired aminomethylated product. This reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol (B145695).

Strategic Functionalization of the Furan Ring at the C-5 Position

The regioselectivity of the Mannich reaction on the 2-substituted furan ring is a crucial aspect of the synthesis. The hydroxymethyl group at the C-2 position of 2-furanmethanol is an activating group, directing electrophilic substitution to the C-5 position. This directing effect is attributed to the electron-donating nature of the oxygen atom in the furan ring and the ability of the hydroxymethyl group to stabilize the intermediate carbocation formed during the electrophilic attack. Consequently, the aminomethylation of 2-furanmethanol with formaldehyde and pyrrolidine proceeds with high selectivity to yield the C-5 substituted product, this compound.

Exploration of Catalytic Systems in Aminomethylation Reactions

While the Mannich reaction can often proceed thermally, the use of catalysts can significantly enhance reaction rates and yields. In the context of the aminomethylation of 2-furanmethanol, acid catalysis is commonly employed. Protic acids or Lewis acids can facilitate the formation of the reactive iminium ion from the amine and aldehyde, thereby accelerating the reaction. The reaction is often carried out by refluxing the reactants in a solvent like ethanol, which can also act as a mild acidic medium. The specific choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired product while minimizing the formation of byproducts.

Synthesis of Structurally Related Aminoalkyl Furanmethanol Derivatives

The synthetic methodologies described for this compound can be extended to prepare a diverse library of structurally related analogues. This is achieved by modifying the starting materials, particularly the 2-furanmethanol precursor and the amine moiety.

Derivatization from 2-Furanmethanol Precursors

The primary precursor for the synthesis of these compounds is 2-furanmethanol, also known as furfuryl alcohol. This readily available starting material, which can be derived from biomass, serves as the foundational scaffold for the subsequent aminomethylation reaction. The versatility of the Mannich reaction allows for the use of various substituted 2-furanmethanol derivatives to introduce additional functionality into the final molecule, although the parent 2-furanmethanol is the most common starting point for the synthesis of the title compound and its close analogues.

Design and Preparation of Furanmethanol Analogues with Modified Amine Moieties

A key advantage of the Mannich-type synthesis is the ability to readily vary the amine component, leading to a wide array of furanmethanol analogues with different N-substituents. By replacing pyrrolidine with other secondary amines, a diverse range of 5-(dialkylaminomethyl)-2-furanmethanol derivatives can be prepared. This flexibility is crucial for structure-activity relationship studies in drug discovery and development.

For instance, the reaction of 2-furanmethanol with formaldehyde and various secondary amines, such as N-(2-methoxyphenyl)piperazine, has been successfully employed to synthesize the corresponding N-substituted aminomethyl furanmethanol derivatives. The general procedure involves refluxing a mixture of 2-furanmethanol, the desired secondary amine hydrochloride, and paraformaldehyde in ethanol.

Below is an interactive data table summarizing the synthesis of various 5-(aminomethyl)-2-furanmethanol analogues.

| Amine Moiety | Reagents | Reaction Conditions | Product |

| Pyrrolidine | 2-Furanmethanol, Pyrrolidine, Paraformaldehyde | Reflux in Ethanol | This compound |

| N-(2-methoxyphenyl)piperazine | 2-Furanmethanol, N-(2-methoxyphenyl)piperazine hydrochloride, Paraformaldehyde | Reflux in Ethanol for 12 hours | 5-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-furanmethanol |

This table illustrates the straightforward modification of the amine component to generate a library of compounds based on the 5-(aminomethyl)-2-furanmethanol scaffold.

Green Chemistry Principles Applied to Furanmethanol Synthesis

The synthesis of this compound, a molecule of interest in medicinal chemistry, traditionally involves multi-step processes that can generate significant waste and utilize hazardous materials. The application of the twelve principles of green chemistry offers a framework to redesign these synthetic routes, aiming to minimize their environmental impact. Key areas of focus include the use of renewable feedstocks, the implementation of catalytic and biocatalytic methods, and the adoption of greener reaction conditions such as solvent-free and microwave-assisted protocols.

A cornerstone of greening the synthesis of furan-based compounds is the utilization of renewable biomass. nih.govresearchgate.net Lignocellulosic biomass, rich in carbohydrates, can be converted into platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. nih.gov These platform chemicals serve as versatile starting materials for the synthesis of the 2-furanmethanol core of the target molecule. mdpi.com For instance, the efficient production of furfuryl alcohol from corncob has been demonstrated in a deep eutectic solvent system, showcasing a sustainable pathway from raw biomass to a key intermediate. mdpi.com

The crucial step of introducing the aminomethyl group, in this case, the pyrrolidinylmethyl moiety, is traditionally accomplished via the Mannich reaction. Green approaches to this reaction focus on minimizing waste and avoiding hazardous reagents. Research has explored solvent-free Mannich reactions, which can lead to excellent yields and easier product isolation. researchgate.net Furthermore, microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields for the synthesis of furan derivatives. researchgate.netnih.gov

Biocatalysis presents another highly promising avenue for the sustainable synthesis of furanmethanol derivatives. Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can reduce the need for protecting groups and hazardous reagents. For example, transaminases have been successfully employed for the amination of HMF to produce 5-(aminomethyl)-2-furanmethanol (HMFA), a close analogue of the target compound. researchgate.net One study reported the valorization of 600 mM of commercial 5-HMF to yield 93.2% of HMFA with 99.2% selectivity using whole cells of Escherichia coli harboring a transaminase. researchgate.net Another biocatalytic cascade for the synthesis of 5-aminomethyl-2-furancarboxylic acid from HMF has been developed, demonstrating the potential of one-pot, multi-enzyme systems. nih.govrsc.org

The direct amination of furfuryl alcohol and its derivatives using heterogeneous catalysts also aligns with green chemistry principles. A study on the direct amination of furfuryl alcohol with ammonia (B1221849) over hydrotalcite-derived nickel catalysts showcased a yield of 84.1% for furfurylamine. researchgate.net While not the specific target compound, these findings highlight the potential for developing catalytic systems for the direct synthesis of this compound.

The following table summarizes various green synthetic approaches relevant to the synthesis of the furanmethanol core and the introduction of the aminomethyl group.

| Precursor/Reaction | Green Method | Catalyst/Conditions | Product | Yield (%) | Reference |

| 5-Hydroxymethylfurfural (HMF) | Biocatalytic Amination | E. coli CV (transaminase) | 5-(Aminomethyl)-2-furanmethanol | 93.2 | researchgate.net |

| Furfuryl Alcohol | Direct Amination | Ni/SBA-15 | 5-(Aminomethyl)-2-furanmethanol | ~90 | mdpi.com |

| Furfuryl Alcohol | Direct Amination | Raney Co | Furfurylamine | 99 | mdpi.com |

| HMF | Chemobiocatalytic Cascade | Laccase-TEMPO & E. coli TAF | 5-Aminomethyl-2-furancarboxylic acid | ~81 | nih.gov |

| Corncob | Chemoenzymatic Conversion | Sn-SSXR & E. coli CF | Furfuryl Alcohol | 65.4 | mdpi.com |

| Furoic Acid & Furfurylamine | Microwave-assisted Amidation | DMT/NMM/TsO⁻ or EDC | N-(Furan-2-ylmethyl)furan-2-carboxamide | Good to Very Good | researchgate.net |

These examples underscore the significant strides being made in the application of green chemistry to the synthesis of furanmethanol derivatives. Future research will likely focus on the development of one-pot, tandem reactions that combine the synthesis of the furan core from biomass with the direct and selective introduction of the aminomethyl side chain, further enhancing the sustainability of producing valuable molecules like this compound.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 5 1 Pyrrolidinylmethyl 2 Furanmethanol

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Nucleus

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The rate of reaction is generally faster than that of benzene. The regioselectivity of these reactions on the 5-(1-Pyrrolidinylmethyl)-2-furanmethanol molecule is influenced by the directing effects of the two substituents. The hydroxymethyl group at the 2-position and the pyrrolidinylmethyl group at the 5-position are both activating, electron-donating groups, which further enhance the reactivity of the furan ring towards electrophiles.

In furan, electrophilic substitution preferentially occurs at the 2- and 5-positions due to the superior stabilization of the intermediate carbocation through resonance, involving the lone pairs of the oxygen atom. Since both of these positions are already substituted in this compound, electrophilic attack is directed to the 3- and 4-positions. The precise outcome of such a reaction would depend on the specific electrophile and reaction conditions, with steric hindrance from the existing side chains playing a significant role. For instance, nitration or halogenation would be expected to yield a mixture of 3- and 4-substituted products.

Transformations Involving the Hydroxymethyl Functional Group

The hydroxymethyl group at the 2-position is a primary alcohol and thus can undergo a variety of characteristic reactions, including oxidation, etherification, and esterification.

Elucidation of Oxidation Reaction Mechanisms

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation of similar furan-2-methanol derivatives has been extensively studied. For instance, manganese-based catalysts have been shown to efficiently oxidize furfuryl alcohols to the corresponding furoic acids. The mechanism is proposed to involve the dehydrogenation of the alcohol to an aldehyde, which is then further oxidized.

Table 1: Examples of Oxidation Reactions of Furanmethanol Derivatives

| Substrate | Oxidizing Agent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Furfuryl alcohol | PNP pincer manganese catalyst / KOH | 2-Furoic acid | 82 | (ResearchGate) |

| 5-(Hydroxymethyl)furfural | Au-CeO₂ / Air | 2,5-Furandicarboxylic acid | 99 | (PubMed) |

Investigation of Etherification Pathways

The hydroxymethyl group can undergo etherification with alcohols in the presence of an acid catalyst. This reaction proceeds through the protonation of the hydroxyl group, followed by the nucleophilic attack of an alcohol molecule and subsequent loss of water. The etherification of furfuryl alcohol with various alcohols has been reported, yielding the corresponding furfuryl ethers. These reactions are often catalyzed by solid acid catalysts like zeolites or ion-exchange resins to facilitate easier product separation and catalyst recycling.

Table 2: Catalytic Etherification of Furfuryl Alcohol

| Alcohol | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol (B145695) | Montmorillonite K10 | Ethyl furfuryl ether | 45.3 | (PMC) |

| Various alcohols | ZSM-5 / Orthoester | Furfuryl ethers | High | (University of South Wales) |

Characterization of Esterification Processes

Esterification of the hydroxymethyl group can be achieved by reacting this compound with carboxylic acids, acid anhydrides, or acid chlorides, typically in the presence of an acid or base catalyst. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) provides a more reactive pathway. Oxidative esterification, where an aldehyde is directly converted to an ester in the presence of an alcohol and an oxidizing agent, is also a viable route for related furan compounds.

Table 3: Examples of Esterification of Furan Derivatives

| Furan Substrate | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Furfural | Methanol (B129727) / O₂ | Au/ZrO₂ | Methyl furoate | (MDPI) |

| 5-Hydroxymethylfurfural (B1680220) | Methanol / O₂ | Various metal catalysts | Furan-2,5-dimethylcarboxylate | (RSC Publishing) |

Reactivity Profiling of the Pyrrolidinylmethyl Side Chain

The pyrrolidinylmethyl side chain introduces the reactivity of a tertiary amine and a benzylic-like C-N bond. This part of the molecule can undergo several transformations.

One significant reaction is the cleavage of the C-N bond. Studies on N-benzyl pyrrolidines have demonstrated that this bond can be cleaved under reductive conditions using photoredox and Lewis acid catalysis. This process often proceeds via a radical mechanism. Oxidative N-dealkylation is another common metabolic pathway for such amines, which can be mimicked in synthetic chemistry. This can be initiated by oxidation at the carbon alpha to the nitrogen, forming an iminium ion intermediate that is subsequently hydrolyzed.

Furthermore, the nitrogen atom of the pyrrolidine (B122466) ring, being a tertiary amine, can act as a nucleophile and a base. It can be quaternized by reaction with alkyl halides. The pyrrolidine ring itself can also be a site of oxidation, potentially leading to ring-opened products or functionalization on the ring, for example, through the formation of N-acyliminium ions.

Ring Transformations and Rearrangement Mechanisms in Furanmethanol Systems

Furanmethanol systems are known to undergo characteristic ring transformations, with the Achmatowicz rearrangement being a prominent example. This reaction involves the oxidative rearrangement of a furan, such as a furfuryl alcohol, into a dihydropyran. The reaction is typically initiated by the reaction of the furan with an oxidizing agent like bromine in methanol, or m-CPBA. This leads to the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. Subsequent treatment with a dilute acid, such as sulfuric acid, catalyzes the rearrangement to the dihydropyranone product. This transformation is a powerful tool in organic synthesis, particularly for the preparation of monosaccharides and other complex heterocyclic structures. While not directly reported for this compound, it is a highly probable reaction pathway for this compound under the appropriate conditions.

Achmatowicz-Type Rearrangements of Furanmethanol Scaffolds

The Achmatowicz reaction, or rearrangement, is a significant transformation in organic synthesis where a furan, typically a furfuryl alcohol, undergoes an oxidative ring expansion to form a dihydropyran derivative. wikipedia.orgresearchgate.net This reaction provides a powerful method for constructing six-membered oxygen-containing heterocycles, which are valuable intermediates in the synthesis of monosaccharides and other complex natural products. wikipedia.orgicm.edu.pl For furanmethanol scaffolds like this compound, this rearrangement offers a pathway to functionalized pyranones.

The general mechanism involves the oxidation of the furan ring. In the classic protocol, a furfuryl alcohol is treated with an oxidizing agent like bromine in an alcoholic solvent, such as methanol. wikipedia.org This initially forms a 2,5-dimethoxy-2,5-dihydrofuran intermediate, which then rearranges under acidic conditions (e.g., dilute sulfuric acid) to yield the dihydropyran product. wikipedia.orgyoutube.com

Modern variations of this reaction employ a range of oxidants, making the transformation more versatile and applicable to a wider scope of substrates. thieme-connect.com Common reagents include peracids like meta-chloroperbenzoic acid (m-CPBA), which are believed to induce a Prilezhaev-like epoxidation of the furan ring, leading to the ring-expanded product under mild conditions. thieme-connect.com Metal-catalyzed versions have also been developed, using catalysts such as vanadium complexes in the presence of peroxides like tert-butyl hydroperoxide (TBHP), which can offer improved reaction conditions and easier product isolation. nih.govresearchgate.net Furthermore, enzymatic and photo-oxidative methods represent greener alternatives to traditional stoichiometric oxidants. researchgate.netfrontiersin.org

For a substrate such as this compound, the Achmatowicz rearrangement would proceed as follows:

Oxidation: The furan ring is oxidized, breaking its aromaticity and forming an unstable intermediate.

Rearrangement: This intermediate rearranges to form a more stable 6-hydroxy-2H-pyran-3(6H)-one structure. The hydroxymethyl group at the C2 position of the furan becomes the hemiacetal hydroxyl group at the C6 position of the new pyranone ring.

Influence of Substituents: The electron-donating pyrrolidinylmethyl group at the C5 position would remain on the resulting pyranone ring, potentially influencing the reaction's regioselectivity and rate.

The reaction is a cornerstone for converting simple furan derivatives into densely functionalized six-membered heterocycles, which are pivotal building blocks in synthetic chemistry. nih.govfrontiersin.org

| Oxidizing System | Typical Solvent | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Br2 / Methanol | Methanol | 2,5-Dimethoxy-2,5-dihydrofuran | Dihydropyran | wikipedia.org |

| m-CPBA | Chlorinated Solvents | Furan Epoxide | 6-Hydroxypyranone | thieme-connect.com |

| VO(OiPr)3 / TBHP | Dichloromethane | Metal-peroxo complex | 6-Hydroxypyranone | nih.govresearchgate.net |

| Singlet Oxygen (Photooxidation) | Various | Ozonide Intermediate | 6-Hydroxypyranone | thieme-connect.com |

| Chloroperoxidase / H2O2 | Aqueous Buffer | Enzymatic Oxidation | 6-Hydroxypyranone | frontiersin.org |

Catalytic Hydrogenation and Reduction Pathways of Furanmethanol Derivatives

Catalytic hydrogenation is a versatile and widely employed method for modifying furan rings, leading to a variety of saturated heterocyclic compounds and ring-opened products. For furanmethanol derivatives, including this compound, hydrogenation can selectively target either the furan ring or the hydroxymethyl group, depending on the catalyst and reaction conditions. mdpi.com

The hydrogenation of the furan ring typically proceeds in a stepwise manner, first yielding a dihydrofuran intermediate, followed by further reduction to the fully saturated tetrahydrofuran (B95107) derivative. acs.org The choice of catalyst is crucial for product selectivity.

Noble Metal Catalysts: Palladium (Pd) and Platinum (Pt) are effective for the hydrogenation of the furan ring. nih.govresearchgate.net For instance, Pd supported on carbon (Pd/C) is often used for this transformation.

Non-Noble Metal Catalysts: Nickel (Ni) and Copper (Cu) based catalysts, often in bimetallic combinations like Cu-Co, are also highly effective and can offer different selectivities. mdpi.comnih.gov Ni catalysts, in particular, can promote deeper hydrogenation to tetrahydrofurfuryl alcohol derivatives. mdpi.com

The reduction pathway can lead to several key products:

Selective Ring Hydrogenation: This pathway leads to the formation of tetrahydrofuran derivatives. For this compound, this would yield (5-(1-Pyrrolidinylmethyl)tetrahydrofuran-2-yl)methanol.

Hydrogenolysis of the Hydroxymethyl Group: This reaction, often competing with ring hydrogenation, results in the cleavage of the C-O bond of the alcohol, producing a methyl group. In the case of 5-hydroxymethylfurfural (HMF), this leads to 2,5-dimethylfuran, a potential biofuel. nih.gov This pathway is favored by certain catalysts, such as copper-based systems.

Complete Hydrogenation and Ring Opening: Under more forcing conditions, hydrogenation can lead to the formation of diols through the saturation of the furan ring followed by hydrogenolysis. For example, furfuryl alcohol can be hydrogenated to 1,5-pentanediol. atamanchemicals.comwikipedia.org

Reaction conditions such as temperature, hydrogen pressure, and solvent play a significant role in directing the reaction toward the desired product. mdpi.com For instance, lower temperatures often favor the partial hydrogenation to furfuryl alcohol from furfural, while higher temperatures can promote further reduction and hydrogenolysis. mdpi.com The support material for the metal catalyst can also influence activity and selectivity, with hydrophobic supports sometimes showing higher selectivity than oxide-based ones. nih.gov

| Catalyst System | Substrate Example | Major Product(s) | Typical Conditions | Reference |

|---|---|---|---|---|

| Pd/C, Pt/C | 5-Hydroxymethylfurfural | 2,5-Dimethylfuran | Continuous reactor | nih.gov |

| Ni/Carbon | 5-Hydroxymethylfurfural | 2,5-Dimethylfuran | 200 °C, 30 bar H2 | nih.gov |

| Cu-Co/Carbon | 5-Hydroxymethylfurfural | 2,5-Dimethylfuran (>98% yield) | 180 °C, 5 bar H2 | nih.gov |

| Ni-Re/TiO2 | Protected 5-HMF | 2,5-Bis(hydroxymethyl)furan | 40 °C, Aqueous solution | tue.nl |

| Various | Furfuryl Alcohol | Tetrahydrofurfuryl alcohol, 1,5-Pentanediol | Varies | wikipedia.org |

Polymerization Behavior and Oligomerization Mechanisms of Furanmethanol Analogues

Furanmethanol and its analogues, most notably furfuryl alcohol, are known to undergo polymerization, typically through acid-catalyzed polycondensation, to form dark, cross-linked resins known as poly(furfuryl alcohol) (PFA). atamanchemicals.comatamanchemicals.comnih.gov This reactivity is a defining characteristic of the furanmethanol scaffold. The polymerization of this compound would be expected to follow similar pathways, although the pyrrolidinyl substituent may affect the reaction kinetics and polymer properties.

The polymerization mechanism is complex and involves several competing reactions. scispace.com The process is generally initiated by the protonation of the hydroxyl group by an acid catalyst, leading to the formation of a carbocation. This electrophilic species can then attack the C5 position of another furan ring, which is the most nucleophilic site. The primary reaction involves the condensation between the hydroxymethyl group of one molecule and an activated hydrogen atom (at C5) of another, eliminating water and forming a methylene (B1212753) bridge between the furan rings. nih.gov

Key steps in the polymerization include:

Initiation: Protonation of the alcohol group.

Propagation: Electrophilic substitution of a furan ring by the resulting carbocation, forming primarily 2,5-linked furan units connected by methylene bridges.

Cross-linking: As the reaction proceeds, side reactions can lead to the opening of the furan ring, forming carbonyl and other species that contribute to a highly cross-linked, thermoset polymer structure. nih.gov

Oligomerization, the formation of short-chain polymers, is the initial stage of this process. It is possible to control the reaction to favor the formation of furan-based oligomers by carefully selecting the reaction conditions, such as temperature and catalyst concentration. acs.orggoogle.com These oligomers can be designed as building blocks for other polymers, such as polyesters and polyamides, by introducing specific end-groups. acs.orggoogle.com For example, lipase-catalyzed oligomerization of furan-based diesters with diols can produce α,ω-telechelic oligofuranoate diols with well-defined structures. acs.org

The structure of the resulting polymer is often complex, containing not only the primary methylene-linked furan units but also sequences with oxymethylene ether bridges (–CH₂–O–CH₂–), especially when polymerization is conducted under certain conditions. scispace.com The presence of conjugated structures arising from side reactions is responsible for the characteristic dark color of the final resin. scispace.com

| Process | Monomer/Precursor | Catalyst/Method | Product Type | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Polycondensation | Furfuryl Alcohol | Brønsted or Lewis Acids | Thermoset Resin (PFA) | Methylene-linked furan rings | atamanchemicals.comscispace.com |

| Enzymatic Oligomerization | Dimethyl furan-2,5-dicarboxylate | Lipase | Oligofuranoate Diols | Defined α,ω-hydroxyl end-groups | acs.org |

| Oligomerization for Polyamides | 2,5-Furandicarboxylic acid + Diamine | Low Temperature (<100 °C) | Furan-based Oligoamide | Amide linkages | google.com |

| UV-Curing Formulations | Furan-based methacrylate (B99206) oligomers | Photoinitiator | Cross-linked Photopolymer | Methacrylate groups | acs.orgresearchgate.net |

Spectroscopic Characterization and Advanced Structural Elucidation of 5 1 Pyrrolidinylmethyl 2 Furanmethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of 5-(1-Pyrrolidinylmethyl)-2-furanmethanol would be expected to show distinct signals corresponding to the protons on the furan (B31954) ring, the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the hydroxymethyl group. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxygen atoms and the nitrogen atom, as well as the aromaticity of the furan ring.

Expected ¹H NMR Data:

Furan Protons (H-3, H-4): These protons would appear as doublets in the aromatic region, typically between 6.0 and 6.5 ppm. The coupling between these two adjacent protons would result in a characteristic splitting pattern.

Hydroxymethyl Protons (-CH₂OH): A singlet or a slightly broadened peak is expected for the methylene protons of the hydroxymethyl group, likely in the range of 4.5-4.7 ppm. The adjacent hydroxyl proton (-OH) may or may not be visible, or could appear as a broad singlet, depending on the solvent and concentration.

Methylene Bridge Protons (-CH₂-N): The protons of the methylene group connecting the furan and pyrrolidine rings would likely resonate as a singlet around 3.6-3.8 ppm.

Pyrrolidine Protons: The protons on the pyrrolidine ring would exhibit more complex signals. The protons on the carbons adjacent to the nitrogen (α-protons) would be deshielded and appear further downfield (around 2.5-2.7 ppm) compared to the protons on the carbons further away (β-protons), which would likely appear around 1.7-1.9 ppm. These would likely present as multiplets due to coupling with each other.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 (Furan) | ~ 6.2 | Doublet | ~ 3.0 |

| H-4 (Furan) | ~ 6.1 | Doublet | ~ 3.0 |

| -CH₂OH (Hydroxymethyl) | ~ 4.6 | Singlet | N/A |

| -OH (Hydroxymethyl) | Variable | Broad Singlet | N/A |

| -CH₂-N (Methylene Bridge) | ~ 3.7 | Singlet | N/A |

| α-CH₂ (Pyrrolidine) | ~ 2.6 | Multiplet | - |

| β-CH₂ (Pyrrolidine) | ~ 1.8 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of the carbon atoms.

Expected ¹³C NMR Data:

Furan Carbons: The carbons of the furan ring are expected to resonate in the downfield region. The oxygen-bearing carbon (C-2) and the substituted carbon (C-5) would be the most downfield, likely above 150 ppm. The other two furan carbons (C-3 and C-4) would appear around 108-112 ppm.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is anticipated to appear in the range of 55-60 ppm.

Methylene Bridge Carbon (-CH₂-N): This carbon atom would likely have a chemical shift in the region of 50-55 ppm.

Pyrrolidine Carbons: The α-carbons of the pyrrolidine ring are expected around 53-55 ppm, while the β-carbons would be further upfield, around 23-25 ppm.

A hypothetical data table for the ¹³C NMR spectrum is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Furan) | ~ 156 |

| C-5 (Furan) | ~ 154 |

| C-3 (Furan) | ~ 110 |

| C-4 (Furan) | ~ 109 |

| -CH₂OH (Hydroxymethyl) | ~ 57 |

| -CH₂-N (Methylene Bridge) | ~ 52 |

| α-C (Pyrrolidine) | ~ 54 |

| β-C (Pyrrolidine) | ~ 24 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would be particularly useful for confirming the coupling between the H-3 and H-4 protons of the furan ring and for tracing the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom that has attached protons. For instance, the proton signal at ~6.2 ppm would correlate with the carbon signal at ~110 ppm, assigning them as H-3 and C-3 respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity between different functional groups. For example, correlations would be expected between the methylene bridge protons (-CH₂-N) and the C-5 of the furan ring, as well as the α-carbons of the pyrrolidine ring, confirming the attachment of the pyrrolidinylmethyl group to the furan ring.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups.

Expected FTIR Data:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations of the furan ring would likely appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and pyrrolidine groups would be observed just below 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the furan ring would typically be found in the 1500-1650 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol would be expected in the 1000-1260 cm⁻¹ range.

A hypothetical data table for the FTIR spectrum is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | ~ 3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=C Stretch (Furan) | 1500-1650 | Medium |

| C-O Stretch (Alcohol) | 1000-1260 | Strong |

Raman Spectroscopy Investigations

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FTIR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

Expected Raman Data:

Furan Ring Vibrations: The symmetric breathing and stretching modes of the furan ring would be expected to produce strong and sharp peaks in the Raman spectrum, particularly in the fingerprint region (below 1600 cm⁻¹).

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations would also be visible in the Raman spectrum.

C-C and C-N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen single bonds of the pyrrolidine ring and the methylene bridge would contribute to the complex pattern in the fingerprint region.

The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, aiding in its structural confirmation.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C10H15NO2, the expected exact mass is 181.1103 g/mol . chemspider.com

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]•+) at m/z 181. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, dictated by the presence of the furan ring, the tertiary amine of the pyrrolidine, and the primary alcohol.

A prominent fragmentation pathway for aliphatic amines involves alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to the formation of a stable pyrrolidinium (B1226570) ion. Another likely fragmentation involves the cleavage of the bond between the furan ring and the methylene group attached to the pyrrolidine, which could result in a resonance-stabilized furfuryl cation. The presence of the hydroxymethyl group on the furan ring also introduces the possibility of losing a water molecule (H₂O), a common fragmentation for alcohols. libretexts.org

A plausible fragmentation pattern for this compound is outlined below:

| Predicted Fragment Ion | m/z Value | Plausible Fragmentation Pathway |

| [C10H15NO2]•+ | 181 | Molecular Ion |

| [C9H12NO2]+ | 166 | Loss of a methyl radical (•CH3) from the pyrrolidine ring |

| [C10H14NO]+ | 164 | Loss of a hydroxyl radical (•OH) |

| [C5H5O-CH2-N(CH2)4]+ | 152 | Alpha-cleavage with loss of an ethyl radical from the pyrrolidine ring |

| [C4H3O-CH2OH]+ | 97 | Cleavage of the C-C bond between the furan and the methylene bridge to the pyrrolidine |

| [CH2=N(CH2)4]+ | 84 | Alpha-cleavage leading to the formation of the N-methylenepyrrolidinium ion |

| [C4H8N]+ | 70 | Fragmentation of the pyrrolidine ring |

Electronic Spectroscopy and Excited State Characterization

Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule. The techniques of UV-Vis, photoelectron, and photoabsorption spectroscopy are particularly useful for characterizing the excited states of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the furan chromophore. The electronic excitation spectrum of furan and its derivatives is primarily characterized by π → π* transitions within the aromatic ring. researchgate.net For 2-furanmethanol (furfuryl alcohol), the absorption spectrum in solution shows a strong band with a maximum absorption around 215-220 nm. researchgate.net The substitution of a hydrogen atom with a -CH₂OH group has been shown to only slightly affect the frontier molecular orbitals of furan. researchgate.net

The pyrrolidine and methanol (B129727) groups are not expected to have significant absorption in the near-UV and visible regions. Therefore, the UV-Vis spectrum of this compound will likely resemble that of other 2,5-disubstituted furans. The primary absorption band is anticipated in the range of 220-240 nm, corresponding to a π → π* transition. The exact position and intensity of this band can be influenced by the solvent polarity.

| Spectroscopic Parameter | Predicted Value | Associated Electronic Transition |

| λmax | ~220-240 nm | π → π* |

Photoelectron and Photoabsorption Spectroscopy

Photoelectron spectroscopy (PES) provides information about the binding energies of electrons in the molecular orbitals. For 2-furanmethanol, the first three ionization bands have been assigned to π₃, π₂, and nₒ ionizations, in order of increasing binding energy. researchgate.net The photoabsorption spectrum of 2-furanmethanol in the gas phase has been recorded and is dominated by transitions between π and π* orbitals of the furan ring. researchgate.net

For this compound, the photoelectron spectrum is expected to show distinct ionization bands corresponding to the furan π-system, the lone pair on the pyrrolidine nitrogen, and the lone pairs on the oxygen atoms. The highest occupied molecular orbital (HOMO) is likely to be a π-orbital of the furan ring.

Circular Dichroism Spectroscopy for Chiral Analysis (if applicable to derivatives)

This compound is an achiral molecule and therefore does not exhibit a circular dichroism (CD) spectrum. However, chiral derivatives of this compound could be analyzed using CD spectroscopy to determine their absolute configuration. For instance, the introduction of a stereocenter in the pyrrolidine ring or in a substituent would render the molecule chiral.

Studies on chiral 2(5H)-furanones with a pyrrolidinyl substituent have shown that the CD spectra are influenced by the distortion of the C-N bond from the plane of the furanone ring and by substituents on the pyrrolidine ring. researchgate.net The Cotton effects observed in the CD spectra of such compounds are typically associated with n → π* and π → π* transitions. researchgate.net Computational methods, such as DFT, can be used to predict the CD spectra of chiral derivatives and aid in the assignment of their absolute stereochemistry. nih.gov

Comprehensive Spectroscopic Data Interpretation and Correlation

A comprehensive interpretation of the spectroscopic data for this compound requires the correlation of findings from various techniques. The molecular weight confirmed by mass spectrometry (predicted M•+ at m/z 181) provides the foundational piece of evidence for the compound's identity. The fragmentation pattern, with characteristic losses and the formation of stable ions, would further corroborate the proposed structure, particularly the connectivity of the furan, pyrrolidinylmethyl, and methanol moieties.

The UV-Vis spectrum, with its expected strong absorption in the 220-240 nm region, confirms the presence of the furan chromophore and is consistent with a π → π* electronic transition. Photoelectron and photoabsorption spectroscopy would offer a more detailed picture of the electronic structure, delineating the energy levels of the molecular orbitals.

While this compound itself is achiral, the potential for creating chiral derivatives opens the door for chiroptical studies. Circular dichroism spectroscopy, in conjunction with computational modeling, would be a powerful tool for the stereochemical elucidation of such derivatives.

Computational Chemistry and Theoretical Investigations of 5 1 Pyrrolidinylmethyl 2 Furanmethanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. These methods, varying in their level of theory and computational expense, provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's reactivity and interactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. nih.gov For 5-(1-Pyrrolidinylmethyl)-2-furanmethanol, DFT calculations would typically be employed to determine its most stable three-dimensional structure, known as the ground state geometry.

The process begins with an initial guess of the molecular structure, which is then optimized by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or larger to accurately describe the electronic distribution. The outcome of such a calculation is a set of optimized Cartesian coordinates for all atoms, from which key geometric parameters like bond lengths, bond angles, and dihedral angles can be extracted. These parameters provide a precise and detailed representation of the molecule's shape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (Note: This data is illustrative and represents typical outputs of a DFT calculation.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(furan)-C(methylene) | 1.51 Å |

| Bond Length | C(methylene)-N(pyrrolidine) | 1.47 Å |

| Bond Angle | C(furan)-C(methylene)-N(pyrrolidine) | 112.5° |

While DFT provides high accuracy, it can be computationally demanding for initial explorations of large molecules or complex conformational landscapes. Semi-empirical molecular orbital methods, such as AM1, PM3, or PM6, offer a much faster alternative for preliminary analyses. researchgate.net These methods simplify the complex equations of quantum mechanics by incorporating experimental data and approximations, significantly reducing calculation time. researchgate.netscispace.com

For this compound, semi-empirical methods would be particularly useful for an initial, rapid screening of many possible conformations. tau.ac.il This allows for the identification of a smaller set of low-energy conformers that can then be subjected to more rigorous and accurate DFT calculations. While less accurate than ab initio or DFT methods, their speed makes them an invaluable tool for exploring the vast potential energy surface of flexible molecules. researchgate.net

Table 2: Comparison of Computational Cost for Geometry Optimization (Note: This data is illustrative and provides a general comparison.)

| Method | Relative Computational Time | Typical Accuracy (Bond Lengths) |

|---|---|---|

| Semi-Empirical (PM6) | 1x | ± 0.05 Å |

Conformational Landscape Analysis and Energy Minima Determination

The flexibility of this compound, particularly around the single bonds connecting the furan (B31954) ring, the methylene (B1212753) bridge, and the pyrrolidine (B122466) ring, gives rise to multiple possible spatial arrangements, or conformations. Conformational analysis aims to map out this landscape of possibilities and identify the most stable structures, which correspond to energy minima.

A systematic conformational search would involve rotating the molecule around its key rotatable bonds in discrete steps and calculating the energy of each resulting conformation, often using a computationally inexpensive method initially. The identified low-energy structures are then re-optimized using a higher level of theory, like DFT, to accurately determine their relative energies. The conformer with the lowest energy is the global minimum and represents the most likely structure of the molecule under given conditions. Other low-energy conformers may also be populated at room temperature, and their relative abundance can be estimated from their energy differences using the Boltzmann distribution.

Table 3: Hypothetical Relative Energies of this compound Conformers (Note: This data is for illustrative purposes.)

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Global Minimum | 0.00 |

| 2 | Rotamer about C-N bond | +1.25 |

Prediction and Validation of Spectroscopic Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm the identity and structure of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can provide valuable support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the magnetic shielding tensors of nuclei.

From the optimized geometry of the most stable conformer, the 1H and 13C chemical shifts can be calculated. These theoretical values are often linearly scaled to account for systematic errors in the computational method and to improve agreement with experimental results. A strong correlation between the calculated and experimental chemical shifts provides high confidence in the determined structure.

Table 4: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (Note: This data is hypothetical.)

| Atom | Calculated ¹³C Shift (ppm) | Scaled ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|

| C(furan)-OH | 155.2 | 152.5 | 152.8 |

| C(methylene) | 54.8 | 52.1 | 52.3 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical vibrational frequency calculations, performed on the optimized geometry, can predict the positions and intensities of bands in the IR and Raman spectra. These calculations are typically done at the same level of theory as the geometry optimization.

The output of a frequency calculation is a list of vibrational modes and their corresponding frequencies. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the harmonic oscillator model used in the calculations. The simulated spectrum can then be compared to an experimental spectrum to aid in the assignment of vibrational bands to specific molecular motions, such as C-O stretching, C-H bending, or ring deformations.

Table 5: Hypothetical Calculated Vibrational Frequencies and Assignments (Note: This data is illustrative.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 3550 | 3408 | O-H stretch |

| 3050 | 2928 | C-H stretch (furan) |

| 2980 | 2861 | C-H stretch (pyrrolidine) |

| 1580 | 1517 | C=C stretch (furan) |

Electronic Transition Predictions (HOMO-LUMO Energies, UV-Vis Spectra)

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. researchgate.net

Theoretical predictions of the UV-Vis absorption spectrum are achieved using methods like Time-Dependent Density Functional Theory (TD-DFT). psu.edu These calculations can determine the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, such an analysis would reveal the electronic transitions, likely π → π* transitions associated with the furan ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative of the format and type of results obtained from quantum chemical calculations and is not based on published experimental or theoretical values for this specific compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.05 |

Table 2: Hypothetical Predicted UV-Vis Spectral Data for this compound (Note: This table illustrates the typical output of a TD-DFT calculation.)

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.88 | 254 | 0.45 | HOMO -> LUMO |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. For this compound, these regions would likely be concentrated around the oxygen atoms of the furan ring and the hydroxyl group, as well as the nitrogen atom of the pyrrolidine ring.

Blue regions denote areas of low electron density and positive electrostatic potential, which are the likely sites for nucleophilic attack. These would be expected around the hydrogen atoms, particularly the one in the hydroxyl group.

Green regions represent areas with a neutral or near-zero potential.

An MEP analysis provides a clear, qualitative picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a quantitative description of bonding and intramolecular interactions.

A key aspect of NBO analysis is the study of hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule.

For this compound, NBO analysis would identify key stabilizing interactions, such as:

Delocalization of lone pair electrons from the furan oxygen (LP(O)) to the antibonding π* orbitals of the C=C bonds in the ring.

Interactions between the nitrogen lone pair (LP(N)) of the pyrrolidine ring and adjacent antibonding orbitals.

Hyperconjugation involving the C-H and C-C bonds of the pyrrolidine and methylene bridge with the furan ring system.

Table 3: Hypothetical Major NBO Hyperconjugative Interactions for this compound (Note: This table provides an example of the data generated from an NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) O(furan) | π* (C=C) | 18.5 |

| LP (1) N | σ* (C-CH2) | 5.2 |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, theoretical studies could investigate various reactions, such as its oxidation, esterification of the hydroxyl group, or reactions involving the furan ring. researchgate.net For example, a study on the oxidation of the primary alcohol to an aldehyde would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, oxidant, intermediate(s), and the final product.

Transition State Search: Locating the transition state structure connecting the reactant to the product. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile: Calculating the activation energy barrier (the energy difference between the transition state and the reactants), which is crucial for predicting reaction rates.

Such studies provide atomic-level detail on how chemical transformations occur, offering insights that guide synthetic efforts and explain experimental observations. researchgate.net

Structure Activity Relationship Sar Studies of 5 1 Pyrrolidinylmethyl 2 Furanmethanol and Its Derivatives

Systematic Design and Synthesis of 5-(1-Pyrrolidinylmethyl)-2-furanmethanol Analogues for SAR Exploration

The rational design of analogues of this compound typically begins with the parent structure, which is then systematically modified. The synthesis of these new chemical entities often involves multi-step reaction sequences. For instance, a common synthetic route involves the reductive amination of a furan-2-carbaldehyde derivative with a substituted pyrrolidine (B122466). nih.gov This approach allows for significant diversity in the final products by altering either the furan (B31954) aldehyde or the pyrrolidine starting material. nih.gov

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its conformation and substituents can significantly affect biological activity. nih.govresearchgate.net Modifications to this part of the molecule are a key strategy in SAR studies. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which can lead to improved interactions with biological targets. researchgate.net

In studies of related 1-(furan-2-ylmethyl)pyrrolidine structures, introducing substituents onto the pyrrolidine ring has been shown to have a profound impact on potency. For example, adding a phenyl group at the 2-position of the pyrrolidine ring can be explored for potential interactions with hydrophobic pockets in a target protein. Further substitution on this phenyl ring, such as with a methoxy (B1213986) group, can fine-tune electronic and steric properties. nih.gov The stereochemistry of these substituents is also critical, as different stereoisomers can exhibit vastly different biological profiles due to specific binding requirements of enantioselective proteins. researchgate.netmdpi.com

| Compound | Modification on Pyrrolidine Moiety | Relative Biological Activity |

|---|---|---|

| Parent Compound | Unsubstituted Pyrrolidine | Baseline |

| Analogue A | 2-(4-methoxyphenyl) substituent | Increased |

| Analogue B | 2-(4-bromophenyl) substituent | Variable |

| Analogue C | Introduction of a second pyrrolidine ring | Potentially Altered Specificity |

This table is illustrative, based on principles from SAR studies on related compounds. nih.gov

The furan ring serves as a crucial structural component, and its electronic properties can be modulated by adding substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the molecule's interaction with its biological target. researchgate.net

In the development of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, placing a nitrophenyl group at the 5-position of the furan ring was a key design element. nih.gov The position of the nitro group on the phenyl ring (e.g., meta vs. ortho) was found to influence inhibitory activity, indicating a specific spatial and electronic requirement for optimal interaction. nih.gov Generally, electron-withdrawing groups can alter the charge distribution of the furan ring, potentially affecting hydrogen bonding or other electrostatic interactions with a receptor. Conversely, electron-donating groups increase the electron density of the ring system, which can also modulate binding affinity. researchgate.net

Studies on furfural-based chemicals have shown that the regiochemical and electronic effects of furan substitution significantly influence their reactivity and interactions, a principle that extends to their biological activity. researchgate.net

| Compound | Substituent at Furan C5-Position | Relative Biological Activity |

|---|---|---|

| Parent Compound | -H (unsubstituted) | Baseline |

| Analogue D | 3-Nitrophenyl | High |

| Analogue E | 2-Nitrophenyl | Moderate |

| Analogue F | -CH3 (electron-donating) | Potentially Decreased/Increased |

This table is illustrative, based on principles from SAR studies on related compounds. nih.govresearchgate.net

Through the systematic synthesis and evaluation of analogues, a comprehensive SAR profile can be established. This profile elucidates the key structural features required for biological activity. For the this compound scaffold, SAR studies suggest that a combination of features is necessary for potent activity.

These requirements often include:

A substituted pyrrolidine ring: Specific substitutions can provide additional binding interactions and optimize the molecule's orientation in the active site. nih.govnih.gov

An aryl substituent on the furan ring: A bulky, electron-withdrawing group at the 5-position of the furan ring appears to be beneficial for certain activities. nih.gov

The methylene (B1212753) bridge: The linker between the furan and pyrrolidine rings provides a degree of conformational flexibility that can be crucial for adopting the correct binding pose.

Truncations of the molecule or significant alterations to this core pharmacophore generally result in a loss of activity, confirming the essential nature of the combined furanmethanol-pyrrolidinylmethyl structure. mdpi.com

In Silico Approaches to SAR Prediction and Optimization

Computational methods, or in silico approaches, are invaluable tools for predicting the activity of novel compounds and optimizing lead structures. Molecular docking, a key in silico technique, simulates the interaction between a ligand (the furanmethanol derivative) and its target protein. mdpi.com These simulations can predict the binding conformation and estimate the binding affinity (ΔG), providing insights that can guide the design of new analogues. mdpi.com

For the this compound system, docking studies could be used to:

Visualize how modifications to the pyrrolidine or furan rings affect the binding mode.

Identify key amino acid residues in the target's active site that interact with the compound.

Prioritize which analogues to synthesize, saving time and resources.

Studies on other heterocyclic inhibitors have demonstrated a significant correlation between computationally predicted binding affinities and experimentally measured biological activity, validating the utility of these in silico approaches in drug discovery. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furanmethanol Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For furanmethanol systems, a QSAR model could be developed using a dataset of synthesized analogues and their measured potencies.

The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as:

Topological descriptors: Related to the 2D structure and connectivity of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and polar surface area. researchgate.net

Thermodynamic descriptors: Including heat of formation and solvation energy.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates these descriptors with biological activity (e.g., log 1/IC₅₀). nih.govnih.gov

A hypothetical QSAR equation for a series of furanmethanol derivatives might look like: log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

Such models, once validated, can be used to predict the activity of unsynthesized compounds, helping to guide the design of more potent derivatives. mdpi.com QSAR studies on furanone and benzofuran (B130515) derivatives have successfully identified key descriptors that govern their biological activity, demonstrating the applicability of this approach to furan-containing scaffolds. researchgate.netnih.gov

Investigations into the Biological Activity Mechanisms of 5 1 Pyrrolidinylmethyl 2 Furanmethanol and Its Derivatives

Mechanisms of Antimicrobial Activity

Furan (B31954) derivatives are recognized for their broad-spectrum antimicrobial capabilities. ijrti.orgnih.gov The specific substitutions on the furan ring play a critical role in defining the potency and spectrum of this activity.

Pathways of Antibacterial Action (e.g., against Staphylococcus aureus, Escherichia coli, Salmonella typhi)

The antibacterial mechanisms of furan derivatives often involve disruption of cellular integrity and metabolic processes, with notable differences in efficacy between Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Research on various furan derivatives demonstrates significant activity against S. aureus. utripoli.edu.lyzsmu.edu.ua Certain 2(5H)-furanone derivatives have been shown to exert bactericidal effects and inhibit biofilm formation, a key virulence factor for S. aureus. frontiersin.org The proposed mechanisms for some furanones include the generation of reactive oxygen species (ROS), leading to intracellular protein damage. Another potential pathway involves interference with bacterial cell signaling and communication processes. nih.gov Some furan derivatives have shown greater antibacterial efficacy against S. aureus than the antibiotic ampicillin. researchgate.net

Escherichia coli and Salmonella typhi : The activity of furan derivatives against Gram-negative bacteria like E. coli and S. typhi can be more variable. researchgate.net While some furan-based compounds have shown good antibacterial activity against these pathogens, others are less effective. utripoli.edu.lyresearchgate.net This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which can prevent the entry of certain antimicrobial agents. For active compounds, potential mechanisms include inhibition of biofilm formation and swarming motility. nih.gov For instance, certain halogenated furanones have been found to disrupt biofilm formation in E. coli without affecting the bacterium's growth, suggesting a mechanism targeting bacterial communication or adhesion rather than direct cytotoxicity. nih.gov

Table 1: Investigated Antibacterial Mechanisms of Furan Derivatives

| Bacterial Strain | Compound Class | Investigated Mechanism of Action | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | 2(5H)-Furanones | Inhibition of biofilm formation, bactericidal activity. | frontiersin.org |

| Staphylococcus aureus | Furan derivatives | Potent activity, in some cases exceeding standard antibiotics. | zsmu.edu.uaresearchgate.net |

| Escherichia coli | Halogenated Furanones | Inhibition of swarming and biofilm formation. | nih.gov |

| Salmonella typhi | Furan derivatives | Good activity reported for specific derivatives. | researchgate.net |

Mechanisms of Antifungal Action (e.g., against Candida albicans, Saccharomyces cerevisiae)

Furan derivatives have also demonstrated notable antifungal properties, targeting essential cellular structures and pathways in pathogenic yeasts. researchgate.net

Candida albicans : The primary mechanism of action for many antifungal drugs against C. albicans involves the disruption of the cell membrane's integrity, often by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. nih.govnih.gov Furan-containing compounds may interfere with this pathway. Furthermore, some furanone derivatives have been shown to inhibit biofilm formation in C. albicans, a critical factor in its pathogenicity. nih.gov These compounds can also work synergistically with established antifungal agents like fluconazole, enhancing their efficacy. semanticscholar.orgresearchgate.net One proposed mechanism involves the induction of oxidative stress within the fungal cells. semanticscholar.org

Saccharomyces cerevisiae : As a model organism for eukaryotic cells, S. cerevisiae is often used to elucidate the mechanisms of antifungal agents. nih.gov Studies with this yeast have shown that some antifungal compounds disrupt the cell wall by inhibiting the synthesis of (1,3)-β-D-glucan, a vital structural polymer. nih.gov Furan derivatives may act via similar pathways. Research on novel antifungals has demonstrated that they can alter central carbon metabolism related to ethanol (B145695) and acetaldehyde (B116499) production, which is crucial for the yeast's survival and fermentation processes. researchgate.net

Molecular Mechanisms of Antitumor Activity

The furan scaffold is a key feature in many compounds developed for cancer therapy, with activities attributed to the modulation of various cellular signaling pathways that control cell growth, proliferation, and death. researchgate.netijabbr.com

Identification of Cellular Targets and Signaling Pathways

Research into furan derivatives has identified several key signaling pathways that are disrupted in cancer cells, leading to reduced proliferation and survival.

PI3K/Akt/mTOR Pathway : This is a central signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Studies have shown that some furan derivatives can suppress the PI3K/Akt pathway. researchgate.netnih.gov For example, certain furan compounds may promote the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. researchgate.neteurekaselect.com A furanonaphthoquinone compound, napabucasin, has been shown to directly bind to and inhibit Akt and mTOR proteins, thereby blocking this critical survival pathway in lung cancer cells. nih.gov

Wnt/β-catenin Pathway : This pathway is crucial in cell fate determination, proliferation, and differentiation. Its aberrant activation is linked to various cancers. Specific furan derivatives have been found to suppress the Wnt/β-catenin signaling pathway, contributing to their antiproliferative effects. researchgate.neteurekaselect.com

Other Pathways : Furan derivatives can also impact other significant cancer-related pathways. They have been shown to modulate the MAPK signaling pathway and can inhibit tubulin polymerization, a process essential for cell division. nih.govnih.gov

Table 2: Cellular Targets of Furan Derivatives in Cancer Cells

| Cellular Pathway | Effect of Furan Derivative | Cancer Cell Line(s) | Reference(s) |

|---|---|---|---|

| PI3K/Akt/mTOR | Suppression via PTEN promotion or direct binding to Akt/mTOR. | HeLa, SW620, Lung Cancer Cells | researchgate.neteurekaselect.comnih.gov |

| Wnt/β-catenin | Suppression of signaling. | HeLa, SW620 | researchgate.neteurekaselect.com |

| Tubulin Polymerization | Inhibition, leading to cell cycle arrest. | MCF-7 (Breast Cancer) | nih.gov |

Induction of Apoptotic Pathways and Cell Cycle Modulation

A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis (programmed cell death) and disruption of the cell cycle.

Apoptosis Induction : Furan derivatives have been shown to be potent inducers of apoptosis. nih.govnih.gov This is often achieved through the intrinsic mitochondrial pathway. This pathway is activated by regulating the expression of key proteins in the Bcl-2 family; the levels of pro-apoptotic proteins like Bax are increased, while the levels of anti-apoptotic proteins such as Bcl-2 are decreased. nih.govnih.gov This shift in balance leads to the release of cytochrome c from the mitochondria, activating caspases (like caspase-7) and executioner proteins like PARP, ultimately leading to cell death. nih.gov